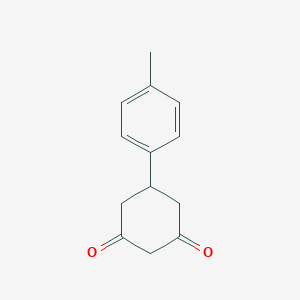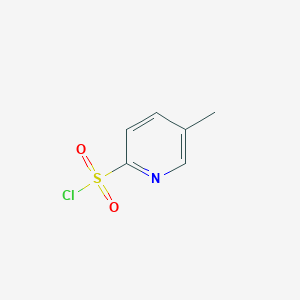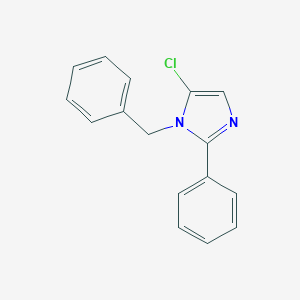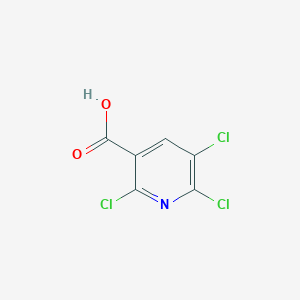![molecular formula C16H17NO4S2 B182836 Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- CAS No. 65649-93-6](/img/structure/B182836.png)
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- is a chemical compound commonly known as DIBAL-H, which is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a characteristic odor and is highly reactive. DIBAL-H is mainly used to reduce esters, carboxylic acids, and amides to aldehydes or primary alcohols.
Wissenschaftliche Forschungsanwendungen
DIBAL-H has various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used in the reduction of ketones, aldehydes, and imines, as well as in the synthesis of complex organic molecules. DIBAL-H is also used in the preparation of chiral compounds, which have applications in the pharmaceutical industry. Additionally, DIBAL-H is used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Wirkmechanismus
DIBAL-H acts as a reducing agent by transferring a hydride ion to the carbonyl group of the substrate. The hydride ion is transferred to the carbonyl group in a concerted manner, resulting in the formation of an intermediate alkoxide. The alkoxide is then protonated by DIBAL-H, resulting in the formation of the reduced product.
Biochemical and Physiological Effects:
DIBAL-H is not used in biochemical or physiological studies as it is a highly reactive reducing agent and can cause severe damage to biological systems. Therefore, it is not recommended for use in drug development or pharmacological studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIBAL-H as a reducing agent in laboratory experiments include its high reactivity, selectivity, and mild reaction conditions. DIBAL-H is also compatible with a wide range of functional groups, making it a versatile reducing agent. However, the limitations of using DIBAL-H include its high toxicity and air and moisture sensitivity. Therefore, it must be handled with great care, and reactions must be carried out under an inert atmosphere.
Zukünftige Richtungen
For DIBAL-H research include the development of new synthetic methodologies using DIBAL-H, the synthesis of chiral compounds using DIBAL-H, and the application of DIBAL-H in the synthesis of metal-organic frameworks. Additionally, the development of new reducing agents with improved selectivity and reactivity could enhance the utility of DIBAL-H in organic synthesis.
Synthesemethoden
DIBAL-H is synthesized by the reaction of lithium aluminum hydride with diisobutylaluminum hydride in the presence of sulfur dioxide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.
Eigenschaften
CAS-Nummer |
65649-93-6 |
|---|---|
Produktname |
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- |
Molekularformel |
C16H17NO4S2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2,2-bis-(4-methylphenyl)sulfonylethenamine |
InChI |
InChI=1S/C16H17NO4S2/c1-12-3-7-14(8-4-12)22(18,19)16(11-17)23(20,21)15-9-5-13(2)6-10-15/h3-11H,17H2,1-2H3 |
InChI-Schlüssel |
QEDPKNNUWJCJKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)




![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)




![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)